3-methyl-1H-pyrazole-4-carbonitrile 3-methyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 131661-41-1
VCID: VC21316496
InChI: InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8)
SMILES: CC1=C(C=NN1)C#N
Molecular Formula: C5H5N3
Molecular Weight: 107.11 g/mol

3-methyl-1H-pyrazole-4-carbonitrile

CAS No.: 131661-41-1

Cat. No.: VC21316496

Molecular Formula: C5H5N3

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1H-pyrazole-4-carbonitrile - 131661-41-1

Specification

CAS No. 131661-41-1
Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
IUPAC Name 5-methyl-1H-pyrazole-4-carbonitrile
Standard InChI InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8)
Standard InChI Key SBHYNBAKHDSUKT-UHFFFAOYSA-N
SMILES CC1=C(C=NN1)C#N
Canonical SMILES CC1=C(C=NN1)C#N

Introduction

Chemical Structure and Identification

3-Methyl-1H-pyrazole-4-carbonitrile exists as a well-defined chemical entity with distinctive structural characteristics. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a methyl substituent at the 3-position and a carbonitrile group at the 4-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.

Basic Identification Parameters

The fundamental identification parameters for 3-methyl-1H-pyrazole-4-carbonitrile are summarized in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Basic Identification Parameters of 3-Methyl-1H-pyrazole-4-carbonitrile

ParameterValue
Molecular FormulaC₅H₅N₃
Molecular Weight107.11 g/mol
CAS Registry Number131661-41-1
PubChem CID1382043
Creation DateJuly 11, 2005
Last ModifiedApril 5, 2025

The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and retrieval in scientific literature and chemical repositories .

Structural Representation

3-Methyl-1H-pyrazole-4-carbonitrile possesses a distinct chemical structure that can be represented through various notations commonly used in chemical informatics. These representations serve different purposes in chemical documentation, computational chemistry, and database management.

Table 2: Structural Representations of 3-Methyl-1H-pyrazole-4-carbonitrile

Representation TypeValue
IUPAC Name5-methyl-1H-pyrazole-4-carbonitrile
InChIInChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8)
InChIKeySBHYNBAKHDSUKT-UHFFFAOYSA-N
SMILESCC1=C(C=NN1)C#N

These structural representations provide standardized methods for encoding the molecular structure, enabling consistent identification across different chemical databases and literature sources .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-methyl-1H-pyrazole-4-carbonitrile is essential for its application in synthetic chemistry and other related fields.

Chemical Reactivity

The chemical reactivity of 3-methyl-1H-pyrazole-4-carbonitrile is largely determined by its functional groups:

  • The pyrazole ring system provides aromatic character and contains two nitrogen atoms that can participate in hydrogen bonding and act as Lewis bases.

  • The nitrile (carbonitrile) group at position 4 represents a versatile functional group that can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition reactions with nucleophiles.

  • The methyl group at position 3 contributes to the electron density distribution within the pyrazole ring, influencing reactivity patterns and serving as a site for potential functionalization through radical or oxidative processes.

Synthesis Methods

Synthesis of Related Derivatives

The synthesis of structurally related compounds, such as 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives, follows a general procedure that could be adapted for the synthesis of 3-methyl-1H-pyrazole-4-carbonitrile with appropriate modifications.

General Procedure:

  • Arylhydrazine hydrochlorides (0.01mol) are reacted with (1-ethoxyethylidene)malononitrile (0.01 mol) in the presence of sodium acetate (0.02mol)

  • The reaction is conducted in ethanol (40mL) under reflux conditions for 1 hour

  • After completion, the reaction mixture is poured into cold water

  • The resulting precipitate is filtered and recrystallized from ethanol/water

  • The reaction progress is monitored using thin layer chromatography (TLC) with silica gel plates and hexane/ethyl acetate (1:1) as the eluent

This general approach has been reported to yield 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a yield of 86% . With appropriate modifications to the starting materials, similar methodology could potentially be applied to synthesize 3-methyl-1H-pyrazole-4-carbonitrile.

Table 3: Reaction Conditions for Synthesis of Related Pyrazole Derivatives

ParameterCondition
ReagentsArylhydrazine hydrochlorides + (1-ethoxyethylidene)malononitrile + sodium acetate
SolventEthanol
TemperatureReflux
Reaction Time1 hour
Monitoring MethodTLC (hexane/ethyl acetate 1:1)
PurificationRecrystallization from ethanol/water
Reported Yield (for analog)86%

Related Derivatives and Structure-Activity Relationships

Structurally Related Compounds

3-Methyl-1H-pyrazole-4-carbonitrile serves as a core structure for numerous derivatives with varied substitution patterns. These related compounds demonstrate the versatility of the pyrazole scaffold and its amenability to structural modifications.

Table 4: Selected Derivatives Related to 3-Methyl-1H-pyrazole-4-carbonitrile

CompoundCAS NumberMolecular Weight (g/mol)
3-methyl-1H-pyrazole-4-carbonitrile131661-41-1107.11
5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile168465-06-3212.25
5-amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile1390635-70-7201.03
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile151291-04-2168.22
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile51516-82-6216.22
5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile58791-82-5232.67

The table illustrates the structural diversity that can be achieved through modifications of the basic pyrazole scaffold . These modifications include:

  • Introduction of amino groups at position 5

  • Substitution at the N1 position with various alkyl and aryl groups

  • Replacement of the methyl group at position 3 with other functionalities

  • Retention of the carbonitrile group at position 4 as a constant feature

Applications and Research Significance

Synthetic Applications

3-Methyl-1H-pyrazole-4-carbonitrile serves as a valuable building block in organic synthesis. The nitrile group can undergo various transformations:

  • Hydrolysis to carboxylic acid derivatives

  • Reduction to primary amines

  • Conversion to amidines or tetrazoles

  • Reaction with organometallic reagents to form ketones

These transformations expand the utility of 3-methyl-1H-pyrazole-4-carbonitrile as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

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